4-Chloro-3,5-dimethylthiophenol
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Overview
Description
4-Chloro-3,5-dimethylthiophenol is an organosulfur compound characterized by the presence of a thiophenol group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylthiophenol typically involves the chlorination of 3,5-dimethylthiophenol. One common method includes the use of cupric chloride as a chlorinating agent and catalyst, with chlorine gas as the oxidizer. The reaction is conducted at temperatures ranging from 90°C to 120°C for 4-8 hours. After the reaction, the product is purified through rectification to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. The unreacted starting materials can be recycled, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dimethylthiophenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiophenol group to sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted thiophenols depending on the nucleophile used
Scientific Research Applications
4-Chloro-3,5-dimethylthiophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Industry: It is used in the production of disinfectants and antiseptics, such as Dettol.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylthiophenol involves its interaction with molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: It inhibits the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin, thereby downregulating key target genes involved in cancer progression.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol: Similar in structure but with a hydroxyl group instead of a thiophenol group.
3,5-Dimethylthiophenol: Lacks the chlorine substitution, making it less effective in certain applications.
Uniqueness: 4-Chloro-3,5-dimethylthiophenol is unique due to its combined chlorine and thiophenol functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields .
Properties
IUPAC Name |
4-chloro-3,5-dimethylbenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORNZNZXLHKPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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